propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
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Overview
Description
15-keto Fluprostenol isopropyl ester is an ester derivative of fluprostenol, a prostaglandin analog. It is known for its role as a potential inactive metabolite of fluprostenol isopropyl ester (travoprost) and is often studied in the context of its metabolic pathways and potential impurities in pharmaceutical formulations .
Preparation Methods
The synthesis of 15-keto Fluprostenol isopropyl ester involves the oxidation of fluprostenol at carbon 15. This process typically requires specific reaction conditions and reagents to achieve the desired esterification. Industrial production methods may involve the use of high-purity lipid standards and controlled environments to ensure the consistency and purity of the compound .
Chemical Reactions Analysis
15-keto Fluprostenol isopropyl ester undergoes various chemical reactions, including:
Scientific Research Applications
15-keto Fluprostenol isopropyl ester has several scientific research applications:
Chemistry: It is used as a reference standard in lipid biochemistry and prostaglandin research.
Biology: The compound is studied for its metabolic pathways and interactions with enzymes such as 15-hydroxyprostaglandin dehydrogenase.
Medicine: It is investigated for its potential role as an inactive metabolite in pharmaceutical formulations, particularly in the treatment of glaucoma.
Industry: The compound is used in the quality assessment of pharmaceutical formulations and as a potential impurity marker
Mechanism of Action
The mechanism of action of 15-keto Fluprostenol isopropyl ester involves its interaction with specific molecular targets and pathways. It is known to be a metabolite of travoprost, which exerts its effects by reducing intraocular pressure through increased drainage of aqueous humor via the uveoscleral pathway . The compound’s role as an inactive metabolite suggests that it may not have significant biological activity on its own but is important in understanding the metabolic fate of related compounds.
Comparison with Similar Compounds
15-keto Fluprostenol isopropyl ester can be compared with other similar compounds, such as:
Fluprostenol: The parent compound from which 15-keto Fluprostenol isopropyl ester is derived.
Travoprost: A related prostaglandin analog used in the treatment of glaucoma.
Latanoprost: Another prostaglandin analog with similar applications in ophthalmology. The uniqueness of 15-keto Fluprostenol isopropyl ester lies in its role as a potential inactive metabolite and its use in studying the metabolic pathways of prostaglandin analogs
Properties
Molecular Formula |
C26H33F3O6 |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,21-24,31-32H,4,6,10-11,15-16H2,1-2H3/b5-3+,13-12+/t21-,22-,23+,24-/m1/s1 |
InChI Key |
KSDDYCRRTVADFZ-JUKRUUARSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O |
Origin of Product |
United States |
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